molecular formula C16H23BrN2O2 B12439917 tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate CAS No. 887578-18-9

tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B12439917
CAS No.: 887578-18-9
M. Wt: 355.27 g/mol
InChI Key: DGRVYHJMFCAMPT-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a pyrrolidine ring

Properties

CAS No.

887578-18-9

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[(2-bromophenyl)methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-13(11-19)18-10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3

InChI Key

DGRVYHJMFCAMPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-bromobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

  • Substituted pyrrolidine derivatives.
  • Oxidized or reduced forms of the original compound.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

Comparison:

Biological Activity

tert-Butyl 3-((2-bromobenzyl)amino)pyrrolidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H21BrN2O2
  • CAS Number : 2059966-80-0
  • IUPAC Name : tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the bromobenzyl group suggests potential interactions with aromatic amino acids in protein structures, which may influence binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate antibacterial properties. For instance, related pyrrole derivatives have shown effective inhibition against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, indicating potential for further exploration in antimicrobial applications .
  • Anticancer Properties : Compounds containing bromobenzyl groups have been noted for their anticancer activity. Studies on similar structures indicate that they may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .

Table 1: Summary of Biological Activities

Activity TypeRelevant FindingsReference
AntimicrobialEffective against Staphylococcus aureus (MIC: 3.12 µg/mL)
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Study: Antimicrobial Efficacy

In a study focusing on pyrrolidine derivatives, compounds similar to this compound were evaluated for their antibacterial properties. The results demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action. The study utilized standard broth microdilution methods to determine MIC values, revealing promising leads for drug development against resistant bacterial strains.

Case Study: Anticancer Mechanisms

A recent investigation into the anticancer effects of brominated pyrrolidine compounds highlighted their ability to induce apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins. This suggests that this compound could serve as a scaffold for developing novel anticancer agents.

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